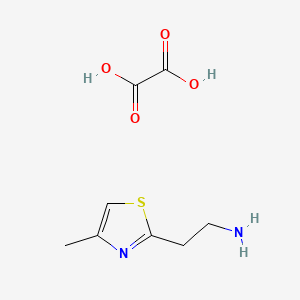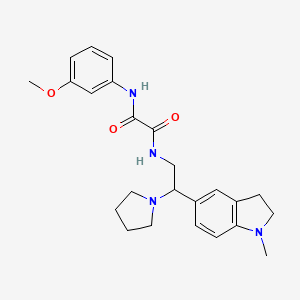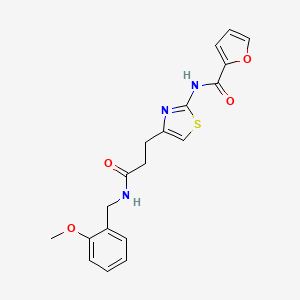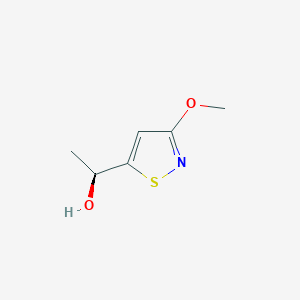![molecular formula C20H18N4O3 B2677615 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 252551-75-0](/img/structure/B2677615.png)
7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chromen-2-one core, which is a derivative of coumarin, and is further functionalized with diethylamino and pyridinyl-oxadiazolyl groups. These modifications endow the compound with distinctive photophysical and chemical properties, making it a subject of study in materials science, chemistry, and biology.
Vorbereitungsmethoden
The synthesis of 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, to form the chromen-2-one core.
Introduction of the Diethylamino Group: The chromen-2-one core is then reacted with diethylamine under reflux conditions to introduce the diethylamino group at the 7-position.
Formation of the Oxadiazole Ring: The final step involves the cyclization of a hydrazide intermediate with pyridine-4-carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-2-one derivatives.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted chromen-2-one derivatives and oxadiazole-containing compounds.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe due to its strong luminescence properties. It can also serve as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors, due to its unique photophysical properties.
Wirkmechanismus
The mechanism by which 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their function and activity. In the context of its fluorescent properties, the compound undergoes excited-state intramolecular proton transfer (ESIPT), leading to dual emission behavior. This mechanism involves the transfer of a proton within the molecule upon excitation, resulting in the emission of light at different wavelengths.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one include other coumarin derivatives and oxadiazole-containing compounds. For example:
7-diethylamino-4-methylcoumarin: This compound shares the diethylamino group and the coumarin core but lacks the oxadiazole and pyridinyl groups, resulting in different photophysical properties.
3-(pyridin-4-yl)-1,3,4-oxadiazole: This compound contains the oxadiazole and pyridinyl groups but lacks the chromen-2-one core, leading to different chemical reactivity and applications.
Eigenschaften
IUPAC Name |
7-(diethylamino)-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-3-24(4-2)15-6-5-14-11-16(20(25)26-17(14)12-15)19-23-22-18(27-19)13-7-9-21-10-8-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQJDYDSJDZQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2677533.png)

![N-(2,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide](/img/structure/B2677536.png)


![(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B2677542.png)
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2677543.png)
![methyl 2-{1,7-dimethyl-2,4-dioxo-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2677546.png)
![4-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine](/img/structure/B2677547.png)
![9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2677550.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677552.png)
![6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2677553.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2677554.png)
